

Spectroscopic Data of Ethylene Glycol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylene glycol diacetate

Cat. No.: B7770166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethylene glycol diacetate**, a widely used solvent and chemical intermediate. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **ethylene glycol diacetate**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **ethylene glycol diacetate** is characterized by two distinct signals corresponding to the methyl and methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.08	Singlet	6H	Methyl protons (2 x -COCH ₃)
~4.28	Singlet	4H	Methylene protons (-OCH ₂ CH ₂ O-)

¹³C NMR Spectroscopic Data.[1][2]

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl, methylene, and methyl carbons.

Chemical Shift (δ) ppm	Assignment
~170.7	Carbonyl carbon (-C=O)
~62.3	Methylene carbon (-OCH ₂)
~20.8	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **ethylene glycol diacetate** is dominated by a strong absorption band due to the carbonyl stretch of the ester groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1040	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds like **ethylene glycol diacetate**. The fragmentation pattern provides valuable structural information.

[\[1\]](#)[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
43	High	$[\text{CH}_3\text{CO}]^+$ (Base Peak)
87	Moderate	$[\text{M} - \text{OCOCH}_3]^+$
103	Low	$[\text{M} - \text{CH}_3\text{CO}]^+$
146	Low	$[\text{M}]^+$ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

4.1.1. Sample Preparation:

- Dissolve approximately 10-20 mg of **ethylene glycol diacetate** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid):

- Place a drop of liquid **ethylene glycol diacetate** onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
- Carefully place a second salt plate on top to create a thin liquid film.[\[3\]](#)
- Ensure there are no air bubbles trapped between the plates.

4.2.2. Data Acquisition:

- Place the salt plates in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

4.3.1. Sample Introduction:

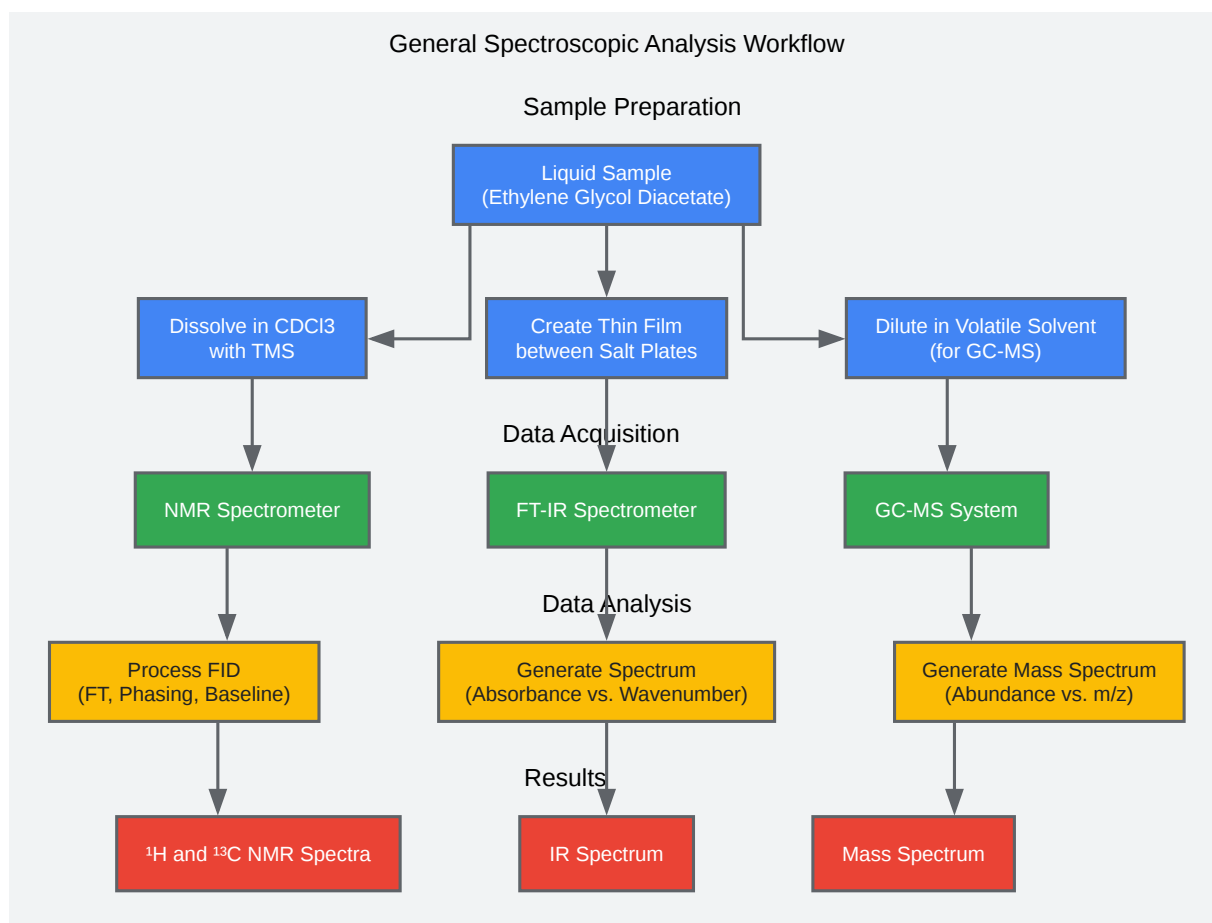
- For a pure liquid sample, a direct insertion probe or a gas chromatography (GC) inlet can be used.
- If using GC-MS, dissolve a small amount of **ethylene glycol diacetate** in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC.

4.3.2. Data Acquisition:

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.^{[1][4]}
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
- A detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **ethylene glycol diacetate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectroscopic Data of Ethylene Glycol Diacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770166#ethylene-glycol-diacetate-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com